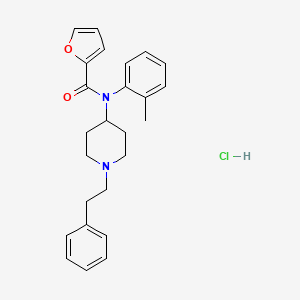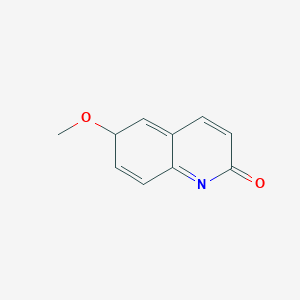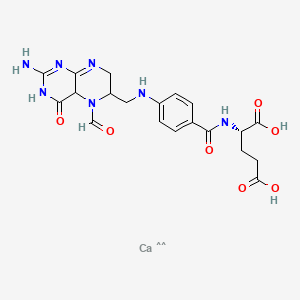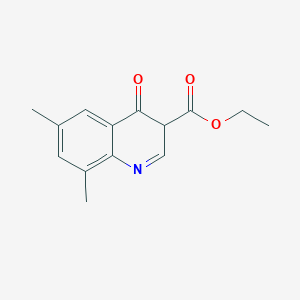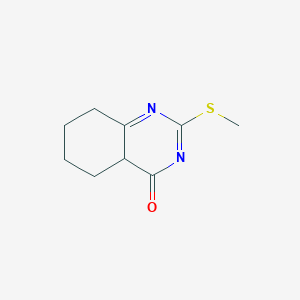
2-methylsulfanyl-5,6,7,8-tetrahydro-4aH-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylsulfanyl-5,6,7,8-tetrahydro-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 2-methylsulfanyl-5,6,7,8-tetrahydro-4aH-quinazolin-4-one can be achieved through various synthetic routes. One common method involves the reaction of aniline with ethyl glyoxalate to form α-iminoesters, which then undergo a Povarov imino-Diels-Alder reaction . Another method involves the Mannich aminomethylation reaction, where the compound reacts with formaldehyde and methylamine in ethanol to yield the desired product . Industrial production methods often utilize microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
2-methylsulfanyl-5,6,7,8-tetrahydro-4aH-quinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with halogens and other electrophiles. Major products formed from these reactions include quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .
Aplicaciones Científicas De Investigación
2-methylsulfanyl-5,6,7,8-tetrahydro-4aH-quinazolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential antimicrobial, anti-inflammatory, and anticancer properties . In medicine, quinazoline derivatives have been explored for their potential use as sedative hypnotics, antipsychotic agents, and anticancer drugs . The compound also finds applications in the industry as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 2-methylsulfanyl-5,6,7,8-tetrahydro-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can exert its anticancer and anti-inflammatory effects. Additionally, the compound can interact with neurotransmitter receptors in the brain, leading to its sedative and antipsychotic effects .
Comparación Con Compuestos Similares
2-methylsulfanyl-5,6,7,8-tetrahydro-4aH-quinazolin-4-one can be compared with other quinazoline derivatives, such as 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one and 2-(methylsulfanyl)-4a,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one . These compounds share similar structural features but differ in their biological activities and applications. For example, 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one exhibits analgesic and antimicrobial properties, while 2-(methylsulfanyl)-4a,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is known for its antiarrhythmic activity .
Propiedades
Fórmula molecular |
C9H12N2OS |
|---|---|
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
2-methylsulfanyl-5,6,7,8-tetrahydro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H12N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h6H,2-5H2,1H3 |
Clave InChI |
LAWNDNKQLILEEF-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=O)C2CCCCC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-4-[(E)-2-nitroethenyl]benzene](/img/structure/B12357413.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine](/img/structure/B12357419.png)
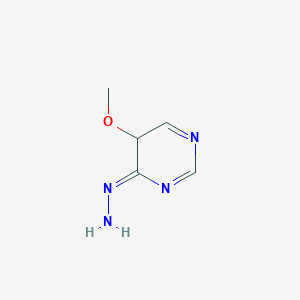

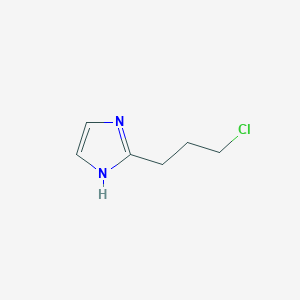
![2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12357438.png)
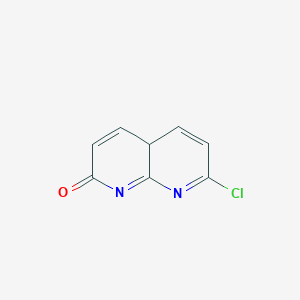
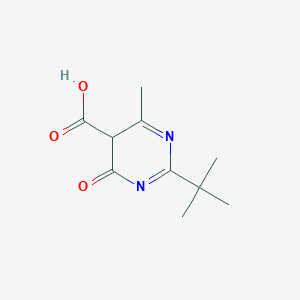
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B12357463.png)
![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12357470.png)
